Ethyl 2-amino-5-(dimethylamino)benzoate

Description

Overview of Aminobenzoate Derivatives in Organic Synthesis

Aminobenzoic acids and their ester derivatives are highly versatile "building blocks" in the pharmaceutical and chemical industries. nih.gov Their structural versatility allows for chemical modifications at both the amino and the carboxyl groups, enabling the development of a wide array of novel molecules. nih.govresearchgate.net

These compounds serve as key starting materials for synthesizing more complex structures. For instance, the amino group can undergo reactions like acylation to form amides, while the carboxylic acid or ester group can be modified to create other derivatives. researchgate.netscholarsresearchlibrary.com They are foundational in the synthesis of various therapeutic agents, including local anesthetics (e.g., procaine, lidocaine), anti-inflammatory drugs, and anticonvulsants. scholarsresearchlibrary.com Furthermore, aminobenzoate derivatives are used to prepare Schiff bases, azo compounds, and various heterocyclic systems, demonstrating their broad utility in constructing diverse molecular frameworks. nih.govmdpi.com

Significance of Ester and Amine Functionalities in Molecular Design

Ester Functionality: The ester group is a polar functional group that can act as a hydrogen bond acceptor. stereoelectronics.org This feature can influence a molecule's solubility and its ability to interact with biological targets. In medicinal chemistry, esters are widely employed in prodrug strategies. numberanalytics.com A prodrug is an inactive or less active compound that is metabolized into its active form within the body. numberanalytics.com By converting a polar functional group like a carboxylic acid into an ester, it is often possible to enhance a drug's absorption and bioavailability. stereoelectronics.org Once absorbed, the ester is readily hydrolyzed by ubiquitous esterase enzymes to release the active parent drug. stereoelectronics.orgnumberanalytics.com

Amine Functionality: Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, which makes them basic and nucleophilic. numberanalytics.comchemistrytalk.org Amines are classified as primary (-NH2), secondary (-NHR), or tertiary (-NR2) based on the number of organic groups attached to the nitrogen. purkh.com This lone pair allows amines to act as hydrogen bond acceptors, while primary and secondary amines can also act as hydrogen bond donors. purkh.com

These hydrogen bonding capabilities, along with the potential to form ionic bonds when protonated, make amines essential for molecular recognition and binding to biological targets like enzymes and receptors. universalclass.com Consequently, the amine functional group is a key component in a vast number of pharmaceuticals, including antibiotics, antidepressants, and antihistamines. chemistrytalk.orgamerigoscientific.com It is estimated that approximately 40% of all drugs contain an amine group. chemistrytalk.org

Contextualization of Ethyl 2-amino-5-(dimethylamino)benzoate within the Aminobenzoate Class

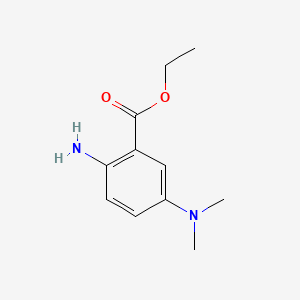

This compound is a specific member of the aminobenzoate family, distinguished by its unique substitution pattern. Its structure consists of a benzene (B151609) ring functionalized with three distinct groups:

An ethyl ester group (-COOCH2CH3) at position 1.

A primary amino group (-NH2) at position 2.

A tertiary dimethylamino group (-N(CH3)2) at position 5.

This combination of functional groups makes it a polyfunctional molecule. The primary amine offers a site for reactions such as diazotization or acylation, the tertiary amine provides a basic center, and the ester group is susceptible to hydrolysis. While specific, large-scale applications or extensive research findings for this exact molecule are not widely documented in scientific literature, its structure suggests potential as a versatile intermediate for the synthesis of more complex molecules, such as dyes or novel pharmaceutical scaffolds.

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1249278-90-7 bldpharm.com |

| Molecular Formula | C11H16N2O2 bldpharm.com |

| Molecular Weight | 208.26 g/mol bldpharm.com |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

ethyl 2-amino-5-(dimethylamino)benzoate |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-11(14)9-7-8(13(2)3)5-6-10(9)12/h5-7H,4,12H2,1-3H3 |

InChI Key |

PFIXKWGYDFQJJT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 5 Dimethylamino Benzoate

Precursor Synthesis and Derivatization Strategies

The elaboration of the substituted benzoate (B1203000) ring is a critical phase in the synthesis of the target molecule. Methodologies in this stage are centered on creating the 2-amino-5-(dimethylamino)benzoic acid intermediate through the strategic placement and conversion of functional groups on a benzoic acid scaffold.

Synthesis from Substituted Benzoic Acid Precursors

A common strategy for the synthesis of the precursor, 2-amino-5-(dimethylamino)benzoic acid, begins with a commercially available substituted benzoic acid, which is then subjected to a series of reactions to introduce the required amino and dimethylamino functionalities. One plausible route starts from 2-amino-3-methylbenzoic acid. This starting material can undergo chlorination to introduce a halogen at the 5-position, which can later be displaced.

The chlorination of 2-amino-3-methylbenzoic acid can be achieved using various chlorinating agents. A mixture of a gas containing bromine can be introduced to a liquid containing the starting compound to yield the halogenated derivative. Another approach involves the use of cyanuric chloride as the chlorinating agent in a suitable solvent such as dichloroethane. patsnap.com The reaction is typically monitored by liquid chromatography until the starting material is consumed. The resulting 2-amino-5-chloro-3-methylbenzoic acid is then isolated through filtration and purification. patsnap.com

Alternatively, 5-chloro-2-nitrobenzoic acid can serve as a precursor. The nitro group in this compound can be reduced to an amino group, yielding 2-amino-5-chlorobenzoic acid. This reduction is commonly carried out via catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as Raney nickel or rhodium on carbon. synarchive.com

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2-Amino-3-methylbenzoic acid | Cyanuric Chloride | 2-Amino-5-chloro-3-methylbenzoic acid | 85% | patsnap.com |

| 5-Chloro-2-nitrobenzoic acid | Hydrogen, Rhodium/Carbon | 2-Amino-5-chlorobenzoic acid | - | synarchive.com |

| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin, Benzoyl Peroxide | 2-Amino-3-methyl-5-chlorobenzoic acid | 87% | google.com |

Routes Involving Functional Group Interconversion on the Benzoate Ring

With a halogenated aminobenzoic acid in hand, such as 2-amino-5-chlorobenzoic acid, the next critical step is the introduction of the dimethylamino group. This is typically achieved through a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a dimethylamino group.

A powerful and widely used method for this type of transformation is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines. In this case, 2-amino-5-chlorobenzoic acid would be reacted with dimethylamine (B145610) in the presence of a palladium catalyst and a suitable base. The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired 2-amino-5-(dimethylamino)benzoic acid and regenerate the catalyst. wikipedia.org

While the direct nucleophilic aromatic substitution of chlorine by dimethylamine on an unactivated ring can be challenging, the presence of the amino group, a strongly electron-donating group, can facilitate this transformation under specific conditions with potent nucleophiles.

Esterification Techniques for Ethyl Benzoates

Once the 2-amino-5-(dimethylamino)benzoic acid precursor has been synthesized, the final step is the formation of the ethyl ester. Several established methods can be employed for this esterification process.

Direct Esterification Approaches

The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgresearchgate.net The reaction is an equilibrium process, and the use of excess ethanol helps to drive the equilibrium towards the formation of the ester. researchgate.net

A typical procedure for a similar compound, the synthesis of benzocaine (B179285) (ethyl p-aminobenzoate), involves dissolving p-aminobenzoic acid in ethanol, followed by the slow addition of concentrated sulfuric acid. The mixture is then heated at reflux for a period of time. researchgate.net After cooling, the reaction mixture is poured into water and neutralized with a base, such as sodium carbonate, to precipitate the ester product, which can then be collected by filtration. researchgate.netlibretexts.org

| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Product |

| p-Aminobenzoic acid | Ethanol | Concentrated H₂SO₄ | Reflux | Ethyl p-aminobenzoate |

| Benzoic Acid | Various Alcohols | Deep Eutectic Solvent | 75°C | Benzoic acid esters |

| Carboxylic Acids | Alcohols | Hafnium(IV) or Zirconium(IV) salts | - | Esters |

Transesterification Methodologies

Transesterification is another viable route for the synthesis of Ethyl 2-amino-5-(dimethylamino)benzoate. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, if the methyl ester of 2-amino-5-(dimethylamino)benzoic acid were available, it could be converted to the ethyl ester by reacting it with an excess of ethanol under acidic or basic conditions. google.com The use of a large excess of ethanol would be necessary to shift the equilibrium towards the formation of the desired ethyl ester. google.com

Alternative Ester Formation Pathways

Other methods for ester formation can also be considered. One such approach involves the conversion of the carboxylic acid to a more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted with ethanol to form the ethyl ester. This method is generally faster and not reversible but requires an additional synthetic step.

Introduction of Amino and Dimethylamino Functionalities

The successful synthesis of this compound hinges on the effective and regioselective introduction of the two nitrogen-based functional groups. The order of introduction and the choice of precursors are critical in navigating the directing effects of the substituents.

A prevalent and highly effective method for introducing an amino group ortho to an existing substituent on a benzene (B151609) ring is through the reduction of a corresponding nitro group. This approach is particularly advantageous due to the strong directing effects of the nitro group in electrophilic aromatic substitution and the wide array of reliable methods for its reduction.

In a potential synthetic pathway towards this compound, a key intermediate would be an ethyl 2-nitrobenzoate (B253500) derivative. The reduction of the nitro group to an amine can be accomplished through various methods, with catalytic hydrogenation being one of the most common and efficient. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

A variety of catalysts have been shown to be effective for the hydrogenation of nitro-substituted aromatics. nih.gov Non-noble metal catalysts, in particular, have gained attention due to their cost-effectiveness. The mechanism of nitrobenzene (B124822) hydrogenation on non-noble metals like nickel often involves the initial dissociation of the N-O bonds, leading to a partial oxidation of the catalyst surface, followed by successive hydrogenation steps to form the aniline (B41778). rsc.org

Table 1: Common Catalysts for the Reduction of Aromatic Nitro Groups

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Highly efficient and widely used. |

| Platinum(IV) oxide (PtO₂) | H₂ gas, acidic or neutral conditions | Adams' catalyst, effective for a broad range of substrates. |

| Raney Nickel (Raney Ni) | H₂ gas, various solvents | A cost-effective alternative to precious metal catalysts. |

| Iron (Fe) in acidic medium | Fe powder, HCl or acetic acid | A classical method, often used in industrial settings. |

The choice of catalyst and reaction conditions can be tailored to the specific substrate to maximize yield and minimize side reactions. For instance, the synthesis of a complex benzodiazepine (B76468) derivative involves the use of H₂/Pd/C for the reduction of a 2-nitro group on a benzoate-containing precursor, demonstrating the compatibility of this method with ester functionalities. researchgate.net

The introduction of a dimethylamino group para to an existing substituent can be achieved through several synthetic strategies, including the N,N-dimethylation of a primary or secondary amine, or through modern cross-coupling reactions.

One established method is the reductive amination of a suitable precursor. This typically involves the reaction of an amine with a source of formaldehyde (B43269) in the presence of a reducing agent. However, for the synthesis of this compound, a more contemporary and highly versatile approach is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine.

In a hypothetical synthetic route, a precursor such as ethyl 2-amino-5-bromobenzoate could be coupled with dimethylamine in the presence of a palladium catalyst and a suitable base. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand for the palladium catalyst. N-Heterocyclic carbene (NHC) ligands have emerged as particularly effective in this context, as they form stable and highly active palladium complexes. nih.gov These catalysts have been successfully employed in the amination of aryl sulfides with anilines, showcasing their broad applicability. nih.gov

The general reaction scheme for a Buchwald-Hartwig amination to introduce a dimethylamino group is as follows:

Where Ar-X is an aryl halide (e.g., ethyl 2-amino-5-bromobenzoate).

The optimization of such a reaction would involve screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., XPhos, SPhos, NHC-based ligands), and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) to achieve the highest yield and purity of the desired product.

The regioselective synthesis of the 2-amino-5-(dimethylamino) substitution pattern on an ethyl benzoate core requires a multi-step approach that carefully considers the directing effects of the functional groups at each stage. A plausible synthetic strategy could commence with a commercially available and appropriately substituted precursor, such as ethyl 2-amino-5-nitrobenzoate. sigmaaldrich.comcenmed.com

A potential synthetic route is outlined below:

Starting Material: Ethyl 2-amino-5-nitrobenzoate. This compound already possesses the desired substitution pattern in a latent form.

Introduction of the Dimethylamino Group: The nitro group in the starting material would need to be reduced to an amino group, which can then be dimethylated. However, a more direct approach would be to start with a precursor that allows for the direct introduction of the dimethylamino group.

Alternative Precursor: An alternative and potentially more efficient route would start from ethyl 3-(dimethylamino)benzoate. The dimethylamino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution.

Nitration: The nitration of ethyl 3-(dimethylamino)benzoate would be a critical step. The directing effect of the dimethylamino group would favor the introduction of the nitro group at the ortho (2- and 6-) and para (4-) positions. The ester group is a deactivating, meta-directing group. The combined directing effects would need to be carefully controlled to favor nitration at the 2-position. The nitration of N,N-dimethylaniline under strongly acidic conditions is known to produce a significant amount of the meta-nitro product due to the protonation of the dimethylamino group, which transforms it into a deactivating, meta-directing ammonium (B1175870) group. stackexchange.com Therefore, milder nitrating conditions would be necessary to achieve ortho-nitration. The use of N-nitrosaccharin in a solvent like hexafluoroisopropanol (HFIP) has been shown to be an effective method for the mild nitration of various arenes. nih.gov

Reduction: Once the intermediate, ethyl 2-nitro-5-(dimethylamino)benzoate, is synthesized, the final step would be the selective reduction of the nitro group to an amino group, as described in section 2.3.1.

The success of this route is highly dependent on achieving the desired regioselectivity in the nitration step.

Optimization of Reaction Conditions

The efficiency and selectivity of the synthetic methodologies for this compound can be significantly enhanced through the systematic optimization of reaction conditions, including the choice of catalyst and solvent.

For the key transformations in the synthesis, namely the reduction of the nitro group and the potential palladium-catalyzed amination, the selection of the optimal catalyst is paramount.

Catalyst Screening for Nitro Group Reduction:

A wide range of catalysts can be employed for the hydrogenation of aromatic nitro compounds. The performance of these catalysts can be evaluated based on factors such as reaction time, temperature, pressure, and selectivity.

Table 2: Performance of Selected Catalysts in Nitroarene Hydrogenation

| Catalyst | Substrate | Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Co/SiO₂ | Nitrobenzene | 80 °C, 10 bar H₂ | >99 | >99 (to aniline) | nih.gov |

| NiPd/SiO₂ | Nitrobenzene | 80 °C, 10 bar H₂ | >99 | >99 (to aniline) | nih.gov |

| Pd/TiO₂-NH₃ | Nitrobenzene | 160 °C | ~100 | High (to aniline) | frontiersin.org |

As indicated in Table 2, both non-noble metal catalysts like cobalt on silica (B1680970) and bimetallic systems such as nickel-palladium on silica demonstrate high efficiency for the reduction of nitrobenzene to aniline under relatively mild conditions. nih.gov The choice of catalyst support and the presence of promoters can also influence the catalytic activity and selectivity. frontiersin.org

Catalyst Screening for Palladium-Catalyzed Amination:

Should a Buchwald-Hartwig amination be employed for the introduction of the dimethylamino group, a screening of palladium catalysts and ligands would be necessary. Palladium complexes with N-heterocyclic carbene (NHC) ligands are known to be highly effective for a broad range of amination reactions, including those involving electron-rich anilines. nih.govrsc.org

The choice of solvent can have a profound impact on the rate and selectivity of chemical reactions, particularly in aromatic substitutions where the polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.

In the proposed synthesis involving the nitration of an N,N-dialkylaniline derivative, the solvent can play a crucial role in controlling the regioselectivity. For instance, a study on the reaction of N-alkyl anilines with tert-butyl nitrite (B80452) demonstrated that the reaction outcome could be switched between N-dealkylation-N-nitrosation and C-nitration by simply changing the solvent. rsc.org This highlights the sensitivity of the reaction pathway to the solvent environment.

For the catalytic hydrogenation of nitro groups, the choice of solvent can influence the solubility of the substrate and the catalyst, as well as the rate of hydrogen diffusion. Common solvents for this reaction include ethanol, methanol (B129727), ethyl acetate, and tetrahydrofuran. The optimal solvent is typically determined empirically for a given substrate and catalyst system.

Temperature and Pressure Regimes in Synthetic Sequences

The synthesis of this compound is typically a multi-step process. The key stages involve the formation of the precursor, 2-amino-5-(dimethylamino)benzoic acid, followed by its esterification. Each of these steps requires precise control of temperature and pressure to ensure optimal yield and purity.

A common route to the precursor acid begins with the synthesis of 2-(dimethylamino)-5-nitrobenzoic acid. This is achieved by reacting 2-chloro-5-nitrobenzoic acid with dimethylamine. This nucleophilic aromatic substitution reaction is generally carried out at elevated temperatures to proceed at a practical rate.

The subsequent and crucial step is the reduction of the nitro group of 2-(dimethylamino)-5-nitrobenzoic acid to form 2-amino-5-(dimethylamino)benzoic acid. A widely used method for this transformation is catalytic hydrogenation. This process is highly dependent on both temperature and pressure. A patent describes a process for the reductive alkylation of nitrobenzoic acid in methanol using a palladium catalyst where the reaction temperature is controlled in the range of 10° to 100° C, with a preferred range of 50°-70° C. google.com The reaction is conducted under superatmospheric pressure. google.com For similar nitro group reductions, hydrogen pressures of 40-50 psi are often employed.

The final step is the esterification of 2-amino-5-(dimethylamino)benzoic acid with ethanol to yield the target compound, this compound. This is typically achieved through a Fischer esterification reaction. The reaction is carried out by refluxing the carboxylic acid and an excess of the alcohol in the presence of an acid catalyst. The temperature is therefore dictated by the boiling point of the alcohol, which in the case of ethanol is 78°C at atmospheric pressure. The reaction is typically performed at atmospheric pressure, with the primary consideration being the maintenance of a steady reflux to drive the equilibrium towards the formation of the ester.

The following table summarizes the typical temperature and pressure regimes for the key synthetic steps:

| Reaction Step | Typical Temperature Range (°C) | Typical Pressure Range | Notes |

| Synthesis of 2-(dimethylamino)-5-nitrobenzoic acid | Elevated temperatures | Atmospheric | To facilitate the nucleophilic aromatic substitution. |

| Reduction of 2-(dimethylamino)-5-nitrobenzoic acid | 10 - 100 | Superatmospheric (e.g., 40-50 psi H₂) | Catalytic hydrogenation requires elevated pressure. |

| Fischer Esterification | Reflux (approx. 78°C for ethanol) | Atmospheric | Excess alcohol is used to drive the reaction to completion. |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of this compound can be made "greener" by implementing alternative reagents, catalysts, and reaction conditions that reduce waste, energy consumption, and the use of hazardous substances.

Greener Reduction of the Nitro Group:

The traditional use of Raney Nickel for the reduction of nitroarenes, while effective, has environmental and safety concerns associated with its pyrophoric nature and the disposal of nickel-containing waste. Several greener alternatives have been developed:

Catalytic Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas. Instead, a hydrogen donor like hydrazine (B178648) or formic acid is used in the presence of a catalyst such as palladium on carbon (Pd/C). commonorganicchemistry.comwikipedia.org

Metal-Based Reductions in Acidic Media: The use of iron in acidic media is a classic and cost-effective method for nitro group reduction. commonorganicchemistry.comwikipedia.org This method is considered greener due to the low toxicity and abundance of iron. Similarly, zinc metal in acidic conditions can also be employed. commonorganicchemistry.comnih.gov

Nanocatalysts: The use of supported nano nickel catalysts can offer higher catalytic activity and potentially milder reaction conditions compared to traditional Raney nickel. tandfonline.com Other nanocatalysts, such as those based on silver or copper ferrite, have also shown promise in the reduction of nitroaromatics, often with high recyclability. researchgate.netrsc.org

Greener Esterification Methods:

Fischer esterification, while a common method, often requires a large excess of alcohol and a strong mineral acid catalyst, which can lead to waste and corrosion issues. Greener approaches to esterification include:

Solid Acid Catalysts: Replacing corrosive liquid acids like sulfuric acid with solid acid catalysts such as ion-exchange resins (e.g., Dowex H+) or graphene oxide can simplify product purification and allow for catalyst recycling. nih.govorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of esterification, leading to shorter reaction times and reduced energy consumption. ajrconline.orgindexcopernicus.com Studies have shown that microwave-assisted Fischer esterification can be optimized by controlling temperature and irradiation time to achieve high yields. researchgate.net

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method to promote esterification. Ultrasound can enhance mass transfer and accelerate the reaction rate, often at lower temperatures than conventional heating. pku.edu.cnbiointerfaceresearch.com

Greener Solvents and Reagents: The use of less hazardous solvents, such as acetonitrile, in esterification reactions like the Steglich esterification, presents a greener alternative to traditional chlorinated solvents. nih.govjove.com Additionally, methods that utilize deep eutectic solvents as both catalyst and reaction medium are being explored. researchgate.net

The following table provides a comparative overview of traditional versus greener approaches for the synthesis of this compound:

| Synthetic Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

| Nitro Group Reduction | Raney Nickel, H₂ gas | Catalytic transfer hydrogenation (e.g., Pd/C, hydrazine); Fe/acid; Nanocatalysts | Avoids high-pressure H₂, uses less hazardous and more recyclable catalysts. |

| Esterification | Fischer esterification with H₂SO₄, excess ethanol, and conventional heating | Solid acid catalysts; Microwave or ultrasound assistance; Greener solvents | Reduced waste, faster reaction times, lower energy consumption, easier catalyst separation. |

By incorporating these green chemistry principles, the synthesis of this compound can be carried out in a more sustainable and environmentally responsible manner.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 2 Amino 5 Dimethylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework, including connectivity and spatial relationships, can be obtained.

The ¹H NMR spectrum of Ethyl 2-amino-5-(dimethylamino)benzoate provides crucial information about the electronic environment of the protons within the molecule. The aromatic region of the spectrum is of particular interest, exhibiting signals corresponding to the protons on the benzene (B151609) ring. The substitution pattern on the ring influences the chemical shifts and coupling constants of these protons, allowing for their precise assignment.

The aliphatic portion of the spectrum reveals signals for the ethyl group and the dimethylamino group. The ethyl group is characterized by a quartet and a triplet, arising from the coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The dimethylamino group typically appears as a singlet, as the six protons are chemically equivalent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.5 | Multiplet | - |

| -OCH₂CH₃ | 4.2 - 4.4 | Quartet | ~7.1 |

| -N(CH₃)₂ | 2.9 - 3.1 | Singlet | - |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet | ~7.1 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's local electronic environment.

The spectrum will show signals for the aromatic carbons, the carbonyl carbon of the ester group, the carbons of the ethyl group, and the carbons of the dimethylamino group. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and dimethylamino substituents.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| Aromatic-C | 110 - 150 |

| -OCH₂CH₃ | 60 - 65 |

| -N(CH₃)₂ | 40 - 45 |

| -OCH₂CH₃ | 14 - 16 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the signals of the ethyl group's methylene and methyl carbons to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity across the entire molecule, for instance, by showing correlations from the aromatic protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to confirm the relative positions of substituents on the aromatic ring.

The choice of solvent can significantly influence NMR spectra. pitt.edupitt.edu Changes in solvent polarity and the ability of the solvent to form hydrogen bonds can alter the electronic environment of the nuclei, leading to shifts in their resonance frequencies. For this compound, using a more polar solvent like DMSO-d₆ compared to a less polar one like CDCl₃ could lead to downfield shifts for the amine and aromatic protons due to increased hydrogen bonding and solvent-solute interactions. pitt.edupitt.edu The coupling constants are generally less affected by the solvent, but subtle changes can sometimes be observed.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrational frequencies include:

N-H stretching from the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching from the aromatic and aliphatic groups, observed around 2850-3100 cm⁻¹.

C=O stretching from the ester carbonyl group, which gives a strong, sharp absorption band in the range of 1700-1730 cm⁻¹.

C=C stretching from the aromatic ring, typically found in the 1450-1600 cm⁻¹ region.

C-N stretching from the amino and dimethylamino groups, appearing in the 1250-1350 cm⁻¹ range.

C-O stretching of the ester group, which will show bands in the 1000-1300 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 |

| Ester | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1250 - 1350 |

| Ester | C-O Stretch | 1000 - 1300 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy would provide valuable insights into the vibrational modes of this compound, complementing infrared (IR) spectroscopy data. The Raman spectrum is expected to be rich in information regarding the molecular backbone and substituent groups.

Key vibrational modes anticipated in the Raman spectrum would include:

Aromatic C-C Stretching: Strong bands characteristic of the benzene ring.

C-N Stretching: Vibrations associated with the amino and dimethylamino groups.

C=O Stretching: A distinct band from the ethyl ester group.

CH₃ Rocking and Twisting: Vibrations from the dimethylamino and ethyl groups.

A hypothetical data table of prominent Raman shifts is presented below, based on typical values for similar functional groups.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) |

| ~3050-3100 | Aromatic C-H Stretching |

| ~2800-3000 | Aliphatic C-H Stretching (from ethyl and dimethylamino groups) |

| ~1600-1620 | Aromatic C=C Stretching |

| ~1680-1710 | C=O Stretching (Ester) |

| ~1300-1350 | C-N Stretching (Aromatic Amine) |

| ~1250-1300 | C-N Stretching (Tertiary Amine) |

Analysis of Hydrogen Bonding Interactions via Vibrational Signatures

The presence of the primary amino group (-NH₂) and the ester carbonyl group (C=O) in this compound suggests the potential for both intramolecular and intermolecular hydrogen bonding. Vibrational spectroscopy, particularly IR and Raman, is a powerful tool for studying these interactions.

The formation of a hydrogen bond typically leads to a red shift (lowering of frequency) and broadening of the stretching vibration of the proton donor group (N-H in this case). The extent of this shift can provide information about the strength of the hydrogen bond. For instance, in a non-polar solvent, one might observe sharp, distinct N-H stretching bands, while in a polar, protic solvent, these bands would be expected to broaden and shift to lower wavenumbers due to intermolecular hydrogen bonding with the solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring, which acts as the primary chromophore. The amino and dimethylamino groups are strong auxochromes, meaning they can significantly influence the absorption characteristics of the benzene ring.

The expected electronic transitions would be:

π → π* transitions: These are typically high-energy transitions occurring within the aromatic system and are expected to result in strong absorption bands in the UV region.

n → π* transitions: These lower-energy transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. They are generally weaker than π → π* transitions.

The presence of two electron-donating groups (amino and dimethylamino) on the benzene ring is likely to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

Solvatochromic Studies and Their Mechanistic Implications

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon that can provide valuable information about the electronic structure of a molecule and its interactions with the solvent. Given the polar nature of the amino and ester functional groups, this compound is expected to exhibit solvatochromism.

By measuring the UV-Vis spectra in a series of solvents with varying polarities, one could observe shifts in the absorption maxima (λmax). A positive solvatochromism (bathochromic shift with increasing solvent polarity) would suggest that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (hypsochromic shift with increasing solvent polarity) would indicate a less polar excited state. These studies can elucidate the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a crucial technique for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₁H₁₆N₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion.

The theoretical exact mass can be calculated as follows:

11 x (mass of ¹²C) = 11 x 12.000000 = 132.000000

16 x (mass of ¹H) = 16 x 1.007825 = 16.125200

2 x (mass of ¹⁴N) = 2 x 14.003074 = 28.006148

2 x (mass of ¹⁶O) = 2 x 15.994915 = 31.989830

Total Exact Mass = 208.121178 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental formula of the compound with a high degree of confidence.

| Ion | Theoretical m/z |

| [M+H]⁺ | 209.12898 |

| [M+Na]⁺ | 231.11092 |

| [M+K]⁺ | 247.08486 |

Based on a comprehensive search of scientific literature and chemical databases, there is currently no available published data on the specific fragmentation pattern or single-crystal X-ray diffraction of this compound.

Detailed experimental studies, such as mass spectrometry and single-crystal X-ray analysis, are required to produce the scientifically accurate information requested for the specified subsections. As these studies have not been published or made publicly available for this specific compound, it is not possible to provide an article that meets the required standards of scientific accuracy and detail for the outlined topics.

Information on related but structurally distinct molecules, such as other aminobenzoate isomers, exists but does not apply to this compound and therefore cannot be used to generate the requested content.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Amino 5 Dimethylamino Benzoate

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 2-amino-5-(dimethylamino)benzoate, this would involve a comprehensive analysis of its fundamental molecular properties.

Geometry Optimization and Conformational Analysis

A primary step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process would identify the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state. Furthermore, a conformational analysis would be necessary to explore different spatial arrangements (conformers) of the molecule that arise from the rotation around its single bonds. This would yield the relative energies of different conformers, identifying the most probable shapes the molecule adopts. Currently, no such optimized coordinates or conformational energy landscapes for this compound have been published.

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is central to this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. Specific values for the HOMO-LUMO energies and the resulting energy gap for this compound are not documented.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

To predict how and where a molecule will react, chemists use reactivity descriptors. Global descriptors like chemical hardness, softness, and electronegativity can be calculated from HOMO-LUMO energies to provide a general sense of the molecule's reactivity. Local descriptors, such as Fukui functions and Molecular Electrostatic Potential (MEP) maps, offer more detailed insight. Fukui functions indicate which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These computational analyses have not been performed or reported for this compound.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time. This method would provide insights into the dynamic behavior of this compound, particularly in a biological or solution-phase environment.

Conformational Landscape Exploration in Solution

While DFT can identify stable conformers in a vacuum, MD simulations can explore the molecule's conformational flexibility in a solvent, providing a more realistic picture of its behavior. By simulating the molecule's movements over nanoseconds or longer, researchers can observe how it transitions between different shapes and which conformations are most prevalent in a specific solvent environment. Such a study would be critical for understanding its interactions with other molecules in solution.

Solvent-Solute Interactions

MD simulations are also invaluable for characterizing the interactions between a solute molecule and the surrounding solvent molecules. This includes analyzing the formation and dynamics of hydrogen bonds and quantifying how the solvent shell is structured around the solute. Understanding these interactions is key to explaining solubility, stability, and reactivity in solution. No simulation data detailing the interaction of this compound with common solvents are currently available.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The QTAIM approach, developed by Richard Bader, allows for a rigorous definition of atoms and chemical bonds based on the topology of the electron density.

Characterization of Intramolecular and Intermolecular Bonding

A QTAIM analysis of this compound would identify the bond critical points (BCPs) for all covalent bonds within the molecule. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), would characterize the nature of these bonds. For instance, the C-C bonds within the benzene (B151609) ring would exhibit properties indicative of covalent interactions with some degree of delocalization. The C-N, C-O, and C=O bonds would also be characterized, revealing their respective covalent strengths and polarities.

Furthermore, QTAIM can identify weaker intramolecular interactions, such as hydrogen bonds. Potential intramolecular hydrogen bonds, for example between the amino group and the ester functionality, would be identified by the presence of a bond path and a BCP between the hydrogen and the acceptor atom.

A hypothetical data table for the QTAIM analysis of key bonds is presented below.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) |

| C-C (ring) | Value | Value |

| C-N (amino) | Value | Value |

| C-N (dimethylamino) | Value | Value |

| C=O | Value | Value |

| C-O (ester) | Value | Value |

Note: The values in this table are placeholders and would need to be determined from actual quantum chemical calculations.

Quantification of Hydrogen Bond Strengths

The strength of any identified hydrogen bonds can be estimated using empirical correlations based on the electron density at the bond critical point. For a potential intramolecular hydrogen bond, the value of ρ(r) at the BCP would provide a quantitative measure of its strength. Generally, higher values of electron density at the BCP correlate with stronger hydrogen bonds. The energy of these interactions can be estimated using various proposed equations that link the topological properties to the interaction energy.

Reduced Density Gradient (RDG) Analysis

RDG analysis is a powerful method for visualizing and characterizing non-covalent interactions (NCIs) in molecular systems.

Visualization of Non-Covalent Interactions

An RDG analysis of this compound would generate 3D plots that visualize the regions of different types of non-covalent interactions. These interactions are typically color-coded: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

For this molecule, one would expect to see green surfaces indicating van der Waals interactions across the aromatic ring and the ethyl and dimethylamino groups. If intramolecular hydrogen bonds are present, they would appear as blue-colored discs or surfaces between the donor and acceptor atoms. Red areas might appear in regions of steric strain, for example, due to the proximity of the substituent groups. A 2D scatter plot of the RDG versus the sign of the second eigenvalue of the Hessian matrix multiplied by the electron density would further quantify and distinguish these interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, offering insights into charge distribution and delocalization effects.

Delocalization Effects and Charge Transfer

The NBO analysis for this compound would quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). This is achieved by calculating the second-order perturbation theory energy of interaction, E(2), between donor and acceptor NBOs.

Significant E(2) values would indicate strong electronic delocalization. For instance, interactions between the lone pairs of the nitrogen and oxygen atoms and the π* antibonding orbitals of the aromatic ring would reveal the extent of electron donation from the substituents to the ring. Similarly, hyperconjugative interactions involving σ and σ* orbitals would also be quantified. These charge transfer events play a crucial role in determining the molecule's electronic properties and reactivity.

A hypothetical data table summarizing key NBO interactions is shown below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(N) amino | π(C-C) ring | Value |

| LP(N) dimethylamino | π(C-C) ring | Value |

| LP(O) carbonyl | σ(C-C) | Value |

| π(C-C) ring | π(C=O) | Value |

Note: The values in this table are placeholders and would need to be determined from actual quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights that complement and guide experimental work. For this compound, theoretical investigations, primarily using Density Functional Theory (DFT), can generate reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These calculations are crucial for confirming molecular structure, understanding electronic properties, and interpreting experimental spectra.

The standard approach for predicting NMR chemical shifts involves the Gauge-Including Atomic Orbital (GIAO) method, which has become a cornerstone of computational spectroscopy. conicet.gov.arnih.gov This method effectively addresses the gauge-origin problem, ensuring the accuracy of the calculated magnetic shielding tensors. nih.gov The prediction process typically begins with the geometry optimization of the molecule's most stable conformer(s). DFT functionals, such as the widely used B3LYP, are often paired with basis sets like cc-pVDZ or the Pople-style 6-311+G(d,p) to achieve a balance between computational cost and accuracy. acs.orgresearchgate.netnih.gov Once the optimized geometry is obtained, the 1H and 13C NMR isotropic shielding constants are computed. These shielding constants are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. acs.org

Vibrational frequency analysis is similarly performed using DFT. Following geometry optimization, a frequency calculation is executed to determine the harmonic vibrational modes of the molecule. This calculation not only provides the wavenumbers (in cm⁻¹) for each vibrational mode but also their corresponding infrared (IR) intensities and Raman scattering activities. nih.govresearchgate.net The predicted frequencies often exhibit systematic errors due to the harmonic approximation and incomplete treatment of electron correlation. To improve agreement with experimental data, the calculated frequencies are commonly scaled by an empirical factor specific to the level of theory used. nih.gov These theoretical spectra are invaluable for assigning the bands observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net

Predicted NMR Chemical Shifts

The following table presents hypothetical 1H and 13C NMR chemical shifts for this compound, as would be predicted by a DFT/GIAO calculation. The values are illustrative of the data generated through such computational methods and are based on typical chemical shift ranges for the functional groups present in the molecule.

Interactive Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom Type | Atom Number | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aromatic CH | C1-H | 7.15 | - |

| Aromatic C | C1 | - | 115.8 |

| Aromatic C-NH₂ | C2 | - | 145.2 |

| Aromatic CH | C3-H | 6.30 | - |

| Aromatic C | C3 | - | 108.5 |

| Aromatic CH | C4-H | 7.60 | - |

| Aromatic C | C4 | - | 125.0 |

| Aromatic C-N(CH₃)₂ | C5 | - | 148.9 |

| Aromatic C-C=O | C6 | - | 118.3 |

| Carbonyl C=O | C7 | - | 167.5 |

| Methylene (B1212753) O-CH₂ | C8-H₂ | 4.35 | - |

| Methylene O-CH₂ | C8 | - | 60.5 |

| Methyl CH₃ | C9-H₃ | 1.38 | - |

| Methyl CH₃ | C9 | - | 14.4 |

| Amine NH₂ | N-H₂ | 4.50 | - |

| N-Methyl (CH₃)₂ | N-C-H₃ | 2.95 | - |

| N-Methyl (CH₃)₂ | N-C | - | 40.7 |

Note: The atom numbering is for illustrative purposes. The predicted values are hypothetical and represent typical outputs from DFT calculations.

Predicted Vibrational Frequencies

Theoretical vibrational analysis provides a detailed breakdown of the fundamental modes of molecular motion. The table below lists hypothetical, scaled vibrational frequencies for key functional groups within this compound, as would be predicted from DFT calculations. These assignments help in the interpretation of experimental IR and Raman spectra.

Interactive Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3485 | N-H asymmetric stretch | Stretching of the primary amine N-H bonds |

| 3390 | N-H symmetric stretch | Stretching of the primary amine N-H bonds |

| 3080 | C-H stretch (aromatic) | Stretching of C-H bonds on the benzene ring |

| 2975 | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of methyl and methylene C-H bonds |

| 1695 | C=O stretch | Stretching of the ester carbonyl group |

| 1620 | N-H scissoring | Bending motion of the primary amine group |

| 1585 | C=C stretch (aromatic) | In-plane stretching of the benzene ring carbons |

| 1310 | C-N stretch (aromatic amine) | Stretching of the bond between the ring and the amino group |

| 1245 | C-O stretch (ester) | Asymmetric stretching of the C-O-C ester linkage |

| 820 | C-H out-of-plane bend | Bending of aromatic C-H bonds out of the ring plane |

Note: Frequencies are hypothetical scaled values typical for DFT (e.g., B3LYP/6-311+G(d,p)) calculations and are intended for illustrative purposes.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Amino 5 Dimethylamino Benzoate

Reactions at the Ester Moiety

The ethyl ester group in Ethyl 2-amino-5-(dimethylamino)benzoate is susceptible to nucleophilic attack, leading to several important transformations, including hydrolysis, transesterification, and amidation.

Ester Hydrolysis and Saponification Kinetics

Ester hydrolysis is a fundamental reaction wherein the ester is cleaved back to its constituent carboxylic acid and alcohol in the presence of water. This process can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating attack by a water molecule. In contrast, basic hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

The general mechanism for base-catalyzed hydrolysis (saponification) of an ester is as follows:

Nucleophilic attack of the hydroxide ion on the ester carbonyl group.

Formation of a tetrahedral intermediate.

Collapse of the intermediate, leading to the departure of the ethoxide leaving group.

Proton transfer from the newly formed carboxylic acid to the ethoxide ion.

A hypothetical representation of the saponification of this compound is presented in the table below.

| Reactant | Reagent | Product |

| This compound | NaOH | Sodium 2-amino-5-(dimethylamino)benzoate + Ethanol (B145695) |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. The equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the alcohol byproduct.

For instance, the transesterification of this compound with methanol (B129727) would yield Mthis compound and ethanol. Common catalysts for such reactions include sulfuric acid, p-toluenesulfonic acid, or sodium methoxide.

The following table illustrates a potential transesterification reaction.

| Reactant | Reagent | Catalyst | Product | Byproduct |

| This compound | Methanol | H₂SO₄ (catalytic) | Mthis compound | Ethanol |

Amidation and Other Ester-Derived Transformations

The ester group can be converted into an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be catalyzed by an acid or a base. The direct amidation of esters is a valuable transformation in organic synthesis for the formation of C-N bonds.

For example, reacting this compound with a primary amine, such as methylamine, would yield N-methyl-2-amino-5-(dimethylamino)benzamide.

A representative amidation reaction is shown below.

| Reactant | Reagent | Product |

| This compound | Methylamine | N-methyl-2-amino-5-(dimethylamino)benzamide |

Reactions at the Primary Amino Group

The primary aromatic amino group in this compound is a key site for various chemical modifications, including alkylation and acylation reactions, which lead to the formation of secondary or tertiary amines and amides, respectively.

Alkylation Reactions (e.g., N-Alkylation to form Secondary/Tertiary Amines)

N-alkylation of the primary amino group can be achieved using alkylating agents such as alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide. This reaction can lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific reaction conditions and stoichiometry control are necessary.

A hypothetical N-alkylation reaction is presented in the table below.

| Reactant | Reagent | Product |

| This compound | Methyl Iodide | Ethyl 2-(methylamino)-5-(dimethylamino)benzoate (mono-alkylation) |

Acylation Reactions (e.g., Amide Formation)

The primary amino group readily undergoes acylation with acylating agents like acid chlorides or acid anhydrides to form amides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). The acylation of the amino group is generally a facile and high-yielding reaction.

For example, the reaction of this compound with acetyl chloride would yield Ethyl 2-acetamido-5-(dimethylamino)benzoate.

The following table illustrates a typical N-acylation reaction.

| Reactant | Reagent | Base | Product |

| This compound | Acetyl chloride | Triethylamine | Ethyl 2-acetamido-5-(dimethylamino)benzoate |

Diazotization and Subsequent Transformations

The primary aromatic amino group in this compound is a key functional group that readily undergoes diazotization. This reaction involves treating the amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.gov This intermediate, Ethyl 5-(dimethylamino)-2-(diazenyl)benzoate cation, is typically not isolated but used directly in subsequent reactions due to its instability at higher temperatures.

The resulting diazonium salt is a versatile intermediate for a wide range of chemical transformations. One of the most significant applications is in azo coupling reactions. nih.gov In this process, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as a coupling component, to form an azo compound, which is characterized by the -N=N- functional group. nih.govkashanu.ac.ir These azo compounds are often highly colored and form the basis of many synthetic dyes. nih.gov

For this compound, the diazonium salt can be coupled with various nucleophiles such as phenols, anilines, or other activated aromatic systems to produce a diverse array of azo dyes. nih.govkashanu.ac.ir The specific properties, such as color and solubility, of the resulting dye depend on the chemical structure of the coupling component.

| Reactant | Reagents | Intermediate | Subsequent Reaction | Product Class |

|---|---|---|---|---|

| This compound | NaNO2, HCl (0-5 °C) | Ethyl 5-(dimethylamino)-2-(diazenyl)benzoate cation | Azo Coupling with Activated Aromatic Compound | Azo Dyes |

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. wikipedia.orgresearchgate.net This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal or carbinolamine intermediate. wikipedia.org Subsequent elimination of a water molecule from this intermediate yields the stable imine product. wikipedia.org

The reaction is reversible, and to drive it to completion, water is often removed from the reaction mixture, for example, by azeotropic distillation or the use of dehydrating agents. wikipedia.org The stability of the resulting Schiff base is influenced by the nature of the aldehyde or ketone used. Aromatic aldehydes, for instance, tend to form particularly stable Schiff bases with aryl amines. wikipedia.orgresearchgate.net These imine derivatives are significant in various fields and serve as key intermediates in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Key Intermediate | Product |

|---|---|---|---|---|

| This compound | Aldehyde or Ketone (R-C(O)-R') | Condensation (Schiff Base Formation) | Hemiaminal (Carbinolamine) | Imine (Schiff Base) |

Reactions at the Tertiary Dimethylamino Group

Demethylation Studies and Mechanistic Investigations

The N,N-dimethylamino group is susceptible to oxidative N-demethylation, a reaction of significant interest as it mimics metabolic pathways catalyzed by enzymes like cytochrome P-450. nih.govpsu.edunih.gov This process involves the removal of one or both methyl groups to yield the corresponding N-methylamino and amino compounds, respectively, along with formaldehyde (B43269). nih.govrsc.org

Mechanistic studies on N,N-dimethylanilines suggest that the reaction can proceed through several pathways. One common mechanism involves an initial single-electron transfer (SET) from the nitrogen atom to an oxidizing agent, forming a radical cation. researchgate.netmdpi.com This is followed by a proton transfer (ET-PT) from a C-H bond of one of the methyl groups to a base, generating an α-aminomethyl radical. researchgate.net This radical can then be further oxidized to an iminium ion, which is subsequently hydrolyzed to the N-demethylated amine and formaldehyde. nih.gov Various metal-based catalytic systems, including those with iron, ruthenium, and manganese, have been developed to facilitate this transformation, often using peroxides or molecular oxygen as the oxidant. rsc.orgmdpi.comnih.gov

Oxidation Reactions and Product Analysis

Beyond demethylation, the tertiary dimethylamino group can undergo oxidation to form an N-oxide. The metabolism of N,N-dimethylaniline has been shown to produce the corresponding N-oxide, although studies with purified cytochrome P-450 isozymes suggest that the N-oxide is not necessarily an intermediate in the primary demethylation pathway for these enzymes. nih.gov The formation of N-oxides is a typical reaction for tertiary amines when treated with oxidizing agents. psu.edu

In some cases, oxidation can lead to more complex products. For example, the oxidation of N,N-dimethylaniline with certain reagents like cupric chloride can result in the formation of dimeric and trimeric products such as N-p-dimethylaminobenzyl-N-methylaniline, 4,4′-bisdimethylaminodiphenylmethane, and even dyes like crystal violet. semanticscholar.org Product analysis depends heavily on the oxidant used and the reaction conditions. Under air, the reaction of N,N-dimethylanilines catalyzed by manganese complexes can yield N-methylformanilide in addition to the primary N-demethylation product, N-methylaniline, suggesting a free-radical chain process. mdpi.com

| Reaction Type | Typical Oxidant/Catalyst | Key Intermediate(s) | Major Product(s) |

|---|---|---|---|

| N-Demethylation | Cytochrome P-450 mimics (e.g., Fe, Ru complexes), H2O2, O2 | Radical cation, Iminium ion | Ethyl 2-amino-5-(methylamino)benzoate, Formaldehyde |

| N-Oxidation | Peroxy acids, H2O2 | - | This compound N-oxide |

| Oxidative Coupling | CuCl2 | Radical species | Dimeric/Trimeric structures, Dyes |

Quaternization Reactions

The tertiary nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it nucleophilic. It can react with alkylating agents, such as alkyl halides, in a process known as quaternization or the Menschutkin reaction. nih.govnih.gov This is a bimolecular nucleophilic substitution (SN2) reaction where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt. nih.gov

The reaction rate is influenced by several factors, including the steric hindrance around the nitrogen atom and the nature of the alkylating agent. mdpi.comdtic.mil Propargylic halides, for example, are known to be reactive alkylating agents. nih.gov The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom, which alters the physical and chemical properties of the parent molecule significantly. These salts have applications as phase transfer catalysts and antimicrobial agents. nih.gov Continuous processes for quaternization have been developed to be performed at elevated temperatures and pressures, often without a solvent. google.com

Reactions on the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the amino (-NH₂) and dimethylamino (-N(CH₃)₂). byjus.comwikipedia.org Both groups are ortho, para-directing. byjus.comwikipedia.org The amino group is a powerful activator, and the dimethylamino group is even stronger. The ethyl ester group (-COOEt) is a deactivating, meta-directing group.

The directing effects of the substituents must be considered collectively. The powerful activating and ortho, para-directing effects of the -NH₂ and -N(CH₃)₂ groups will dominate the weaker deactivating effect of the ester group. wikipedia.org

The position ortho to the -NH₂ group (position 3) and para to the -N(CH₃)₂ group is sterically hindered.

The position ortho to the -NH₂ group (position 3) and meta to the -N(CH₃)₂ group is activated.

The position ortho to the -N(CH₃)₂ group (position 6) and meta to the -NH₂ group is activated.

The position ortho to both the -N(CH₃)₂ and the -COOEt group (position 6) is highly activated by the amine and only moderately deactivated by the ester.

The position para to the -NH₂ group (position 5) is already substituted.

Therefore, incoming electrophiles are expected to substitute primarily at positions 3 and 6, with the precise outcome depending on steric factors and reaction conditions.

Halogenation : Due to the high activation of the ring, halogenation with reagents like bromine water can occur readily, potentially leading to polysubstitution without the need for a Lewis acid catalyst. byjus.comlibretexts.orgscience-revision.co.uk To achieve monosubstitution, milder conditions would be necessary.

Nitration : Direct nitration with a mixture of nitric and sulfuric acid is often problematic for highly activated anilines. chemistrysteps.comchemistrysteps.com The strong acidic conditions can lead to protonation of the amino groups, forming anilinium ions which are deactivating and meta-directing, complicating the product mixture. byjus.comchemistrysteps.com Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the ring. chemistrysteps.com Often, protection of the amino group (e.g., by acetylation) is required before carrying out nitration to control the reaction.

| Reaction | Typical Reagents | Expected Substitution Position(s) | Notes |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br2 in H2O or a non-polar solvent | 3 and/or 6 | High ring activation may lead to polysubstitution. byjus.com No Lewis acid catalyst is likely needed. masterorganicchemistry.com |

| Nitration | HNO3, H2SO4 | Mixture, including meta products | Reaction is complex due to amine protonation and ring oxidation. chemistrysteps.comchemistrysteps.com Protection of the amino group is often necessary. |

Electrophilic Aromatic Substitution (EAS) with Regioselectivity Considerations

In electrophilic aromatic substitution reactions, the positions of attack are dictated by the directing effects of the existing substituents. The amino and dimethylamino groups strongly activate the ring towards electrophilic attack, primarily at the positions ortho and para to them. The ethyl ester group deactivates the ring and directs incoming electrophiles to the meta position.

The directing effects of the substituents on this compound are as follows:

The amino group at position 2 directs electrophiles to positions 3, 4, and 6.

The dimethylamino group at position 5 directs electrophiles to positions 2, 4, and 6.

The ethyl ester group at position 1 directs electrophiles to positions 3 and 5.

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| 3 | Amino (ortho), Ester (meta) | Moderately activated |

| 4 | Amino (para), Dimethylamino (ortho) | Strongly activated |

| 6 | Amino (para), Dimethylamino (ortho) | Strongly activated |

Nucleophilic Aromatic Substitution (SNAr) if Activated

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. In the case of this compound, the molecule is rich in electron-donating groups (amino and dimethylamino), which deactivate the ring towards nucleophilic attack. Therefore, under normal conditions, this compound is not expected to be reactive towards SNAr. For this molecule to undergo SNAr, it would need to be modified with a potent electron-withdrawing group and a suitable leaving group.

Halogenation and Nitration Studies

Halogenation: In reactions such as bromination or chlorination, the strong activating effects of the amino and dimethylamino groups would likely lead to polysubstitution, and the reaction would proceed rapidly. The primary sites of halogenation would be positions 4 and 6. Due to the high reactivity, controlling the reaction to achieve monosubstitution could be challenging.

Nitration: Nitration involves the use of a strong electrophile (the nitronium ion, NO₂⁺) and is typically carried out in acidic conditions. The amino groups on the ring are basic and would be protonated in a strong acid, forming ammonium ions (-NH₃⁺ and -NH(CH₃)₂⁺). These protonated groups are strongly deactivating and meta-directing. This would significantly alter the reactivity and regioselectivity of the nitration reaction, making the ring much less reactive and directing the incoming nitro group to positions meta to the protonated amino groups.

Photochemical Reactivity and Degradation Pathways

While specific studies on the photochemical reactivity of this compound are limited, research on structurally similar compounds, such as 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA), provides insights into the potential photodegradation pathways. researchgate.net These compounds are known to be susceptible to photochemical transformations, which are important for understanding their environmental fate.

Photo-oxidation and Photolytic Transformations

Studies on related dimethylamino benzoates have shown that direct photolysis plays a key role in their transformation in aqueous environments when exposed to UVA and UVB radiation. researchgate.netnih.gov The degradation process involves a series of reactions, including dealkylation, hydroxylation, and oxidation. researchgate.netnih.gov

For instance, the photolysis of OD-PABA leads to the formation of several transformation products. The primary pathways observed are the loss of one or both methyl groups from the dimethylamino moiety (dealkylation) and the addition of hydroxyl groups to the aromatic ring (hydroxylation), followed by oxidation. researchgate.netnih.gov These reactions suggest that the dimethylamino group and the aromatic ring are the primary sites of photochemical activity.

Mechanisms of Photodegradation

The mechanisms of photodegradation for aromatic amines often involve the generation of reactive oxygen species and excited states of the molecule. Upon absorption of UV radiation, the molecule can be promoted to an excited singlet or triplet state. These excited states can then undergo various reactions.

The photodegradation of related compounds like OD-PABA has been shown to proceed through pathways that include:

N-Dealkylation: The cleavage of the N-C bond of the dimethylamino group, leading to the formation of monomethylamino and amino derivatives. researchgate.net

Hydroxylation: The addition of a hydroxyl group to the aromatic ring, often initiated by photogenerated hydroxyl radicals. nih.gov

Oxidation: Further oxidation of the hydroxylated intermediates or the amino groups. researchgate.net

These transformation pathways are significant as they can lead to the formation of various intermediates that may have different chemical and toxicological properties than the parent compound. researchgate.net

Applications in Chemical Sciences

As a Versatile Precursor in Organic Synthesis

The reactivity of Ethyl 2-amino-5-(dimethylamino)benzoate is primarily dictated by the ortho-disposed amino and ethyl ester functionalities on the benzene (B151609) ring. This arrangement is characteristic of anthranilate esters, which are well-known precursors in the synthesis of a multitude of complex organic structures.

Synthesis of Heterocyclic Compounds

Substituted 2-aminobenzoates are classical starting materials for the synthesis of various nitrogen-containing heterocyclic compounds, particularly quinazolines and their derivatives. These scaffolds are of great interest due to their wide range of biological and pharmacological activities. The general synthetic strategy involves the condensation of the 2-amino group with a suitable carbonyl compound or its equivalent, followed by cyclization.

For this compound, a plausible and expected application is in the synthesis of substituted quinazolinones. The reaction would typically proceed via initial acylation of the 2-amino group, followed by an intramolecular cyclization reaction that involves the ethyl ester. The presence of the electron-donating dimethylamino group at the 5-position would likely influence the reactivity of the aromatic ring and the properties of the resulting heterocyclic system.

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic Class | Required Co-reactant(s) | Resulting Core Structure |

|---|---|---|

| Quinazolinones | Acyl chlorides, Anhydrides | 7-(dimethylamino)quinazolin-4-one |

| Benzodiazepines | α-Amino acids | 8-(dimethylamino)benzo[e] sigmaaldrich.comorgsyn.orgdiazepine |

Building Block for Complex Molecular Architectures

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. nih.gov Para-aminobenzoic acid (PABA) and its derivatives are classic examples of such building blocks due to the versatile reactivity of their amino and carboxylic acid groups. nih.gov Similarly, this compound can be considered a valuable trifunctional building block. Each of its functional groups—the primary amine, the ester, and the tertiary amine—can be selectively modified or used as a handle for constructing larger molecules.

The primary amino group can be transformed into a wide array of other functionalities (amides, imines, sulfonamides), while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The dimethylamino group can influence the molecule's electronic properties and solubility, and could potentially be involved in directing metallation reactions.

Role in Multi-Step Synthesis of Functional Molecules

In the context of multi-step synthesis, a starting material's value is determined by its ability to introduce key structural features efficiently. The benzene ring of this compound is substituted with three different groups, offering regiochemical control for subsequent reactions. For instance, the amino group strongly activates the ortho and para positions for electrophilic aromatic substitution, allowing for the introduction of further substituents onto the aromatic core. This controlled functionalization is a cornerstone of synthesizing complex target molecules, such as pharmaceuticals or materials with specific electronic properties.

Reagent in Catalysis and Reaction Development

Currently, there is no evidence in the scientific literature to suggest that this compound is used as a reagent or ligand in catalysis. While molecules containing amine functionalities can sometimes serve as ligands for transition metals, the specific electronic and steric profile of this compound has not been reported in catalytic applications. Its structure does not align with common ligand classes used in catalysis.

Incorporation into Polymeric Materials

The application of a molecule in polymer science can be multifaceted. It can act as a monomer, an initiator, a chain transfer agent, or a post-polymerization modification reagent.

Initiation of Polymerization Processes (e.g., Radical Polymerization)